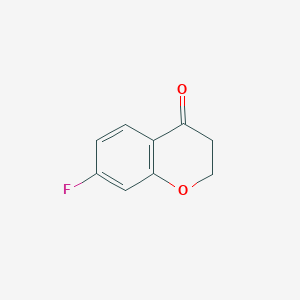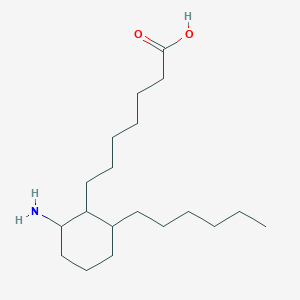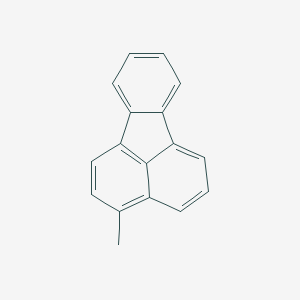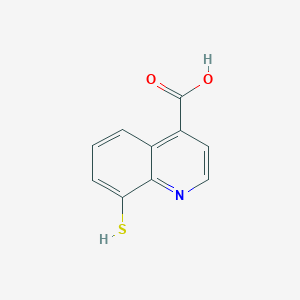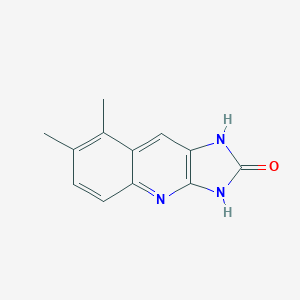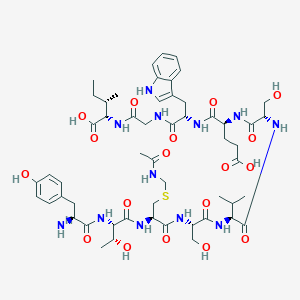
Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)- is a peptide hormone that is found in the seminal plasma of males. It is known to play a significant role in reproductive biology and has been studied extensively in recent years.
Wirkmechanismus
Seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- acts by binding to the inhibin receptor in the pituitary gland, which leads to the inhibition of FSH and LH production. This, in turn, leads to a decrease in testosterone production and a reduction in sperm production.
Biochemische Und Physiologische Effekte
Seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- has been shown to have a significant impact on male fertility. It has been found to reduce sperm count, motility, and morphology. The peptide has also been linked to decreased testosterone levels and impaired spermatogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
Seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- has several advantages for lab experiments. It is easy to synthesize using SPPS, and its effects on male fertility can be easily measured. However, the peptide has some limitations, including its instability in solution and its short half-life.
Zukünftige Richtungen
There are several future directions for research on seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)-. One area of interest is the development of new contraceptive agents based on the peptide. Another area of research is the investigation of the peptide's role in other physiological processes, such as the regulation of bone metabolism and the immune system. Additionally, the development of more stable analogs of the peptide may lead to new therapeutic applications.
Conclusion:
In conclusion, seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- is a peptide hormone that plays a significant role in male fertility. Its inhibitory effects on FSH and LH production make it a promising candidate for the development of new contraceptive agents. While the peptide has some limitations, its easy synthesis and measurable effects make it a valuable tool for lab experiments. Future research on seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- may lead to new therapeutic applications and a better understanding of its role in physiological processes beyond male fertility.
Synthesemethoden
Seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- is synthesized using solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Seminal plasma inhibin (Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)-), tyr(85), cys(acm)(87)- has been studied extensively for its role in male fertility. It has been shown to inhibit the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) in the pituitary gland, which are essential for sperm production. The peptide has also been investigated for its potential use as a contraceptive agent.
Eigenschaften
CAS-Nummer |
121637-29-4 |
|---|---|
Produktname |
Seminal plasma inhibin (85-94), tyr(85), cys(acm)(87)- |
Molekularformel |
C54H78N12O18S |
Molekulargewicht |
1215.3 g/mol |
IUPAC-Name |
(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C54H78N12O18S/c1-7-27(4)44(54(83)84)64-41(72)21-57-47(76)37(19-31-20-56-35-11-9-8-10-33(31)35)60-48(77)36(16-17-42(73)74)59-49(78)38(22-67)62-52(81)43(26(2)3)65-50(79)39(23-68)61-51(80)40(24-85-25-58-29(6)70)63-53(82)45(28(5)69)66-46(75)34(55)18-30-12-14-32(71)15-13-30/h8-15,20,26-28,34,36-40,43-45,56,67-69,71H,7,16-19,21-25,55H2,1-6H3,(H,57,76)(H,58,70)(H,59,78)(H,60,77)(H,61,80)(H,62,81)(H,63,82)(H,64,72)(H,65,79)(H,66,75)(H,73,74)(H,83,84)/t27-,28+,34-,36-,37-,38-,39-,40-,43-,44-,45-/m0/s1 |
InChI-Schlüssel |
PLOKPOFUMYRUII-ABPFCAAFSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CSCNC(=O)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CSCNC(=O)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CSCNC(=O)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Sequenz |
YTXSVSEWGI |
Synonyme |
85-tyrosyl-87-cysteinyl(acetamidomethyl)seminal plasma inhibin (85-94) HSPI-TC human seminal plasma inhibin (85-94), Tyr(85), Cys(Acm)(87)- seminal plasma inhibin (85-94), Tyr(85), Cys(Acm)(87)- Tyr-Thr-Cys(Acm)-Ser-Val-Ser-Glu-Trp-Gly-Ile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




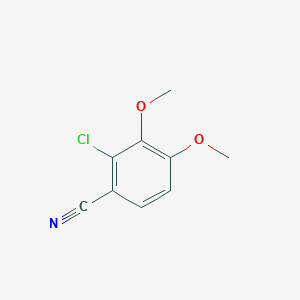
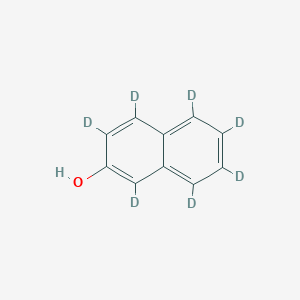
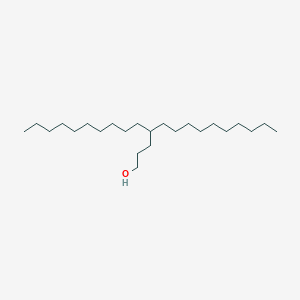
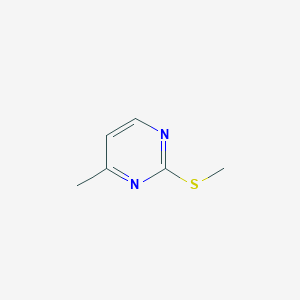
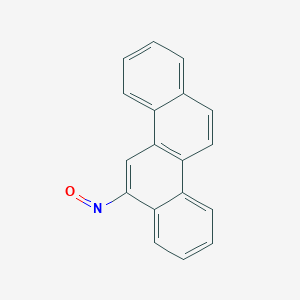
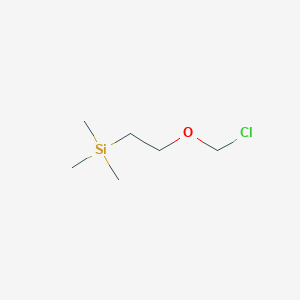
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)
